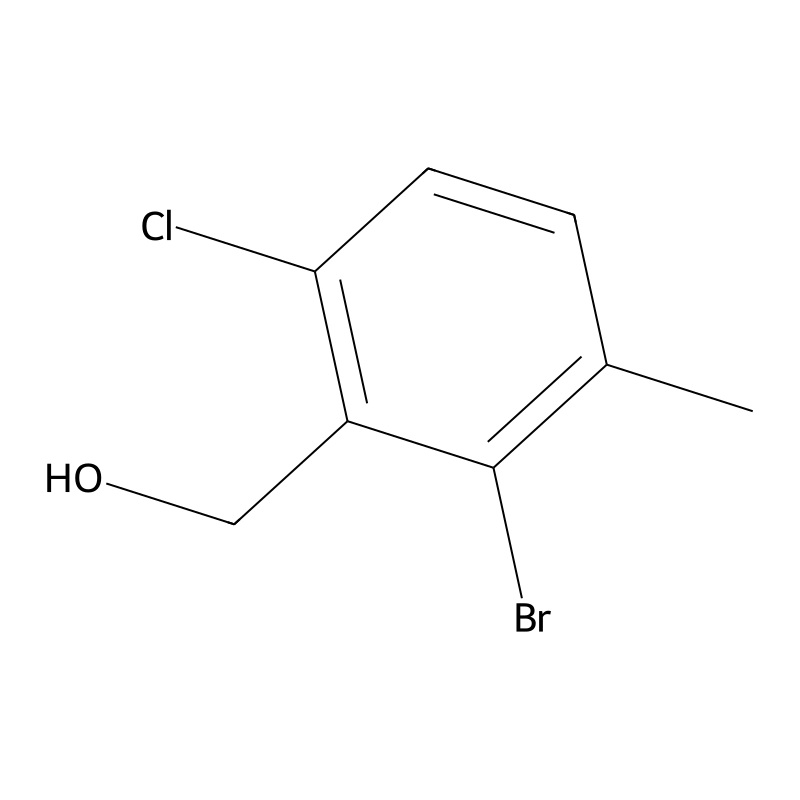

2-Bromo-6-chloro-3-methylbenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-6-chloro-3-methylbenzyl alcohol is an organic compound characterized by a benzyl alcohol structure with specific halogen and methyl substitutions. Its molecular formula is C₈H₈BrClO, and it features a central benzene ring with a bromine atom at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position. The presence of these substituents creates an asymmetric charge distribution, influencing the compound's reactivity and interaction with other molecules .

- Nucleophilic Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Oxidation Reactions: As an alcohol, it can be oxidized to form corresponding aldehydes or ketones. For instance, using oxidizing agents like potassium permanganate can convert the alcohol to a carbonyl compound.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters through condensation reactions.

Several synthetic routes can be employed to produce 2-Bromo-6-chloro-3-methylbenzyl alcohol:

- Halogenation of Methylbenzyl Alcohol: Starting from 3-methylbenzyl alcohol, bromination and chlorination can be performed using bromine and chlorine reagents under controlled conditions.

- Direct Alkylation: Using appropriate alkyl halides in the presence of a base might yield the desired product through nucleophilic substitution.

- Multi-step Synthesis: A more complex synthesis might involve first creating a halogenated intermediate, which is then further reacted to introduce the methyl group .

2-Bromo-6-chloro-3-methylbenzyl alcohol has potential applications in various fields:

- Pharmaceuticals: Its unique structure may allow for the development of new therapeutic agents.

- Chemical Intermediates: It can serve as a precursor in organic synthesis for producing more complex molecules.

- Research: The compound may be used in studies exploring reaction mechanisms involving halogenated compounds .

Interaction studies involving 2-Bromo-6-chloro-3-methylbenzyl alcohol are essential for understanding its reactivity and potential biological effects. Research typically focuses on:

- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its potential as a drug candidate.

- Molecular Docking Studies: Computational studies may help predict how this compound binds to biological targets, providing insights into its pharmacological properties .

Several compounds share structural similarities with 2-Bromo-6-chloro-3-methylbenzyl alcohol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Similarity Score |

|---|---|---|

| 2-Bromo-3-methylbenzyl alcohol | Bromine at position 2; methyl at position 3 | 1.00 |

| 2-Bromo-5-methylphenol | Bromine at position 2; methyl at position 5 | 0.96 |

| 6-Bromo-2-chloro-3-methylbenzyl alcohol | Chlorine at position 6; bromine at position 2 | 0.96 |

| (2,4,6-Tribromophenyl)methanol | Multiple bromines on phenol ring | 0.96 |

The presence of both bromine and chlorine in specific positions distinguishes 2-Bromo-6-chloro-3-methylbenzyl alcohol from other similar compounds, potentially enhancing its reactivity and biological properties compared to those with fewer or different substituents .